4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate
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Overview
Description
“4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” is a complex organic compound that features multiple functional groups, including methoxy, oxazolo, and isoindol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde and various intermediates that undergo cyclization, oxidation, and esterification reactions. Key steps may include:
Cyclization: Formation of the oxazolo ring through a cyclization reaction.
Oxidation: Introduction of the dioxo groups via oxidation reactions.
Esterification: Formation of the acetate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methoxy groups to form aldehydes or carboxylic acids.
Reduction: Reduction of the dioxo groups to form hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
Potential applications in biology include its use as a probe or ligand in biochemical assays. The compound’s structure may interact with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its unique structure might exhibit activity against certain diseases or conditions.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler compound with similar methoxy groups.
Isoindoline derivatives: Compounds with similar isoindol structures.
Oxazolo compounds: Compounds with similar oxazolo rings.
Uniqueness
The uniqueness of “4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate” lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H24N2O7 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[5-(3,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate |
InChI |
InChI=1S/C26H24N2O7/c1-12(29)34-15-7-5-14(6-8-15)28-25(30)20-16-11-17(21(20)26(28)31)24-22(16)23(27-35-24)13-4-9-18(32-2)19(10-13)33-3/h4-10,16-17,20-22,24H,11H2,1-3H3 |
InChI Key |
TVMGXNWVTCMLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=C(C=C6)OC)OC |
Origin of Product |
United States |
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